
1,4-Bis(benzyloxy)butane-2,3-diol
Overview
Description
1,4-Bis(benzyloxy)butane-2,3-diol is a useful research compound. Its molecular formula is C18H22O4 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1,4-Bis(benzyloxy)butane-2,3-diol serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. This property makes it valuable in developing new compounds with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
The compound has shown potential biological activities that are being explored for therapeutic applications. Specifically, it has been investigated for its antiviral properties and interactions with biological targets due to its ability to form hydrogen bonds through its hydroxyl groups. Research indicates that compounds with similar structures have been effective against viral infections, highlighting the relevance of this compound in drug design .
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme interactions and develop enzyme inhibitors. Its structural features allow it to influence enzyme activity significantly, making it a useful tool in understanding metabolic pathways and designing inhibitors for therapeutic purposes .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of glycosidases demonstrated that derivatives of this compound could effectively inhibit enzyme activity. The inhibition was quantified spectrophotometrically by measuring the release of p-nitrophenol at specific wavelengths . This finding underscores the compound's potential as a lead structure for developing enzyme inhibitors.
Case Study 2: Antiviral Activity
Research exploring the antiviral properties of structurally similar compounds revealed that this compound could interact with viral proteins effectively. The mechanism involved binding affinity studies that suggested its utility in designing antiviral agents targeting specific viral pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis(benzyloxy)butane-2,3-diol, and how can reaction yields be optimized?
- The compound is synthesized via palladium-catalyzed benzylation of butane-2,3-diol derivatives. highlights a related synthesis of 1,4-Bis(benzyloxy)butan-2-one using 10 mol% palladium acetate, yielding 53%. For the diol, reduction of the ketone intermediate (e.g., via NaBH₄) may be required. Optimization involves adjusting catalyst loading, temperature, and solvent polarity to suppress side reactions like over-oxidation or incomplete benzylation .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and benzyloxy group positioning. demonstrates the use of NMR to resolve chemical environments in related compounds.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (302.37 g/mol, per ) and fragmentation patterns.
- Chromatography : HPLC or GC-MS can assess purity, especially when detecting residual solvents or byproducts from synthesis .
Q. How should researchers handle and store this compound to ensure stability?
- Store in sealed containers under inert gas (e.g., N₂) at -20°C to prevent oxidation of hydroxyl groups. Avoid exposure to moisture, as hygroscopicity may degrade the compound. Safety protocols from (e.g., PPE for skin/eye protection) apply during handling .
Advanced Research Questions
Q. What role does this compound play in designing self-assembled monolayers (SAMs)?
- While not directly studied, analogous diols like DTT form SAMs via disulfide bonds ( ). The benzyloxy groups in this compound could enable SAMs with tailored hydrophobicity or π-π stacking interactions. Advanced studies might explore its use in surface functionalization for sensors or catalysis, leveraging its stereochemistry to control monolayer order .
Q. How does the compound’s reactivity vary under oxidative or reductive conditions?
- The vicinal diol structure is prone to oxidation, forming diketones (e.g., 1,4-Bis(benzyloxy)butan-2,3-dione). discusses Ru-catalyzed oxidation of butane-2,3-diol derivatives, suggesting similar pathways. Reductive conditions (e.g., H₂/Pd) may remove benzyl protecting groups, yielding butane-2,3-diol—critical for stepwise synthesis strategies .
Q. What experimental challenges arise when using this compound in calorimetric studies?
- warns that structurally similar reductants like DTT generate heat via ring-closing reactions, interfering with isothermal titration calorimetry (ITC). For this diol, pre-screening for exothermic side reactions and using reverse titration (low-solubility ligand in the sample cell) are recommended to mitigate artifacts .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- For methanesulfonate derivatives (e.g., 1,4-bis(benzyloxy)-2,3-dimethanesulfonate butane-2,3-diol in ), conflicting NMR signals may arise from rotameric equilibria. Variable-temperature NMR or computational modeling (DFT) can clarify dynamic stereochemical effects .
Q. Methodological Considerations
Q. What strategies improve the enantiomeric purity of synthetic intermediates derived from this diol?
- Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution (e.g., lipase-catalyzed acylations) can enhance enantiopurity. notes racemic lignans in biological systems, emphasizing the need for stereochemical control in bioactive molecule synthesis .
Q. How does the compound’s stability impact long-term storage for kinetic studies?
- Accelerated stability studies (e.g., 40°C/75% RH for 1 month) can identify degradation pathways. LC-MS monitoring detects oxidation products, while derivatization (e.g., silylation) protects hydroxyl groups during storage .
Q. Tables
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₂O₄ | |
Molecular Weight | 302.37 g/mol | |
Storage Conditions | -20°C, inert atmosphere |
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Range | Impact |
---|---|---|
Catalyst (Pd(OAc)₂) | 5–10 mol% | Yield ≥50% |
Solvent | Dry THF or DMF | Reduces hydrolysis |
Reaction Time | 12–24 hrs | Completes benzylation |
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,4-bis(phenylmethoxy)butane-2,3-diol |
InChI |
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
YAVAVQDYJARRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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